molecular formula C17H23NO4 B14035449 1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid

1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B14035449
M. Wt: 305.4 g/mol
InChI Key: NVWYNCMLRCKPHH-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid typically involves the reaction of 4-methyl-4-phenylpyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine .

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine . This protection-deprotection mechanism is crucial in multi-step organic synthesis to prevent unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tert-butoxycarbonyl)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid is unique due to its specific structure, which combines a pyrrolidine ring with a Boc-protected amine. This structure provides stability and reactivity that are advantageous in various synthetic applications .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-10-13(14(19)20)17(4,11-18)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,19,20)

InChI Key

NVWYNCMLRCKPHH-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1C(=O)O)C(=O)OC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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